molecular formula C12H7ClF3N B1388597 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine CAS No. 1214324-15-8

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine

Cat. No. B1388597
M. Wt: 257.64 g/mol
InChI Key: AEJRZRDZWYMZNE-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is a compound with the molecular formula C12H7ClF3N and a molecular weight of 257.64 g/mol. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, such as 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

TFMP derivatives are used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

Synthesis and Material Properties

Research into substituted pyridines often explores their synthesis, crystal structures, and potential material applications. For instance, the study of radical cation salts containing poly(beta-diketonate) rare earth complexes reveals the synthesis, structural characterization, and properties like photoluminescence and magnetism. These findings are crucial for developing new materials with potential applications in electronics, photonics, and as magnetic materials (Pointillart et al., 2009).

Catalysis and Organic Synthesis

The research on fac-tricarbonylchlorobis(ligand)rhenium(I) systems, which involves substituted pyridines, highlights the role of these compounds in catalysis. The study provides insights into the electron donor-acceptor properties of such systems, contributing to our understanding of catalytic processes and organic synthesis mechanisms (Farrell et al., 2016).

Electronic and Optical Properties

The investigation into Tetrathiafulvalene-π-Spacer-Acceptor derivatives, including substituted pyridines, sheds light on the synthesis, crystal structure, and electrochemical properties of these compounds. Such research is pivotal for the development of electronic and optoelectronic devices by understanding charge transfer processes and material properties (Andreu et al., 2000).

Environmental and Antimicrobial Applications

Studies on the hydrodechlorination of pollutants using Pd/C catalysts and N-doped carbon supports demonstrate the environmental applications of substituted pyridines. These catalysts are explored for their potential in water purification and environmental remediation by degrading chlorinated organic compounds (Ruiz-Garcia et al., 2020). Furthermore, the synthesis and evaluation of triaryl pyridines for antitumor activities highlight the biomedical implications of these compounds, offering insights into their potential as therapeutic agents (Thapa et al., 2012).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of TFMP derivatives, such as 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine, are expected to continue to be an important area of research in the future.

properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRZRDZWYMZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethyl-4-chlorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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